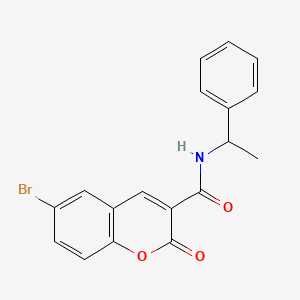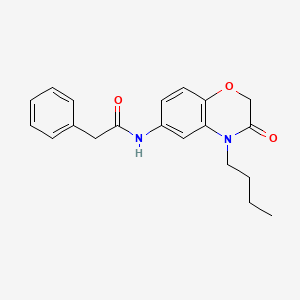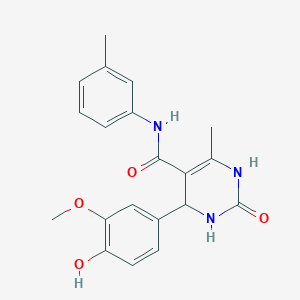
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPC157 and is a peptide consisting of 15 amino acids.
Wirkmechanismus
The exact mechanism of action of BPC157 is not fully understood. However, studies have shown that BPC157 interacts with various growth factors and cytokines, which play a crucial role in tissue repair and wound healing. BPC157 also promotes the production of nitric oxide, which is a potent vasodilator and promotes angiogenesis.
Biochemical and Physiological Effects:
BPC157 has been shown to have various biochemical and physiological effects. Studies have shown that BPC157 promotes the proliferation of fibroblasts, which are essential cells for tissue repair and wound healing. BPC157 also promotes the production of collagen, which is a critical component of the extracellular matrix and plays a crucial role in tissue repair. Furthermore, BPC157 has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
BPC157 has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the solid-phase peptide synthesis method. Furthermore, BPC157 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using BPC157 in lab experiments. One of the limitations is that the exact mechanism of action of BPC157 is not fully understood, and further research is needed to elucidate its mechanism of action fully.
Zukünftige Richtungen
There are several future directions for research on BPC157. One of the future directions is to investigate the potential therapeutic applications of BPC157 in various inflammatory conditions, such as inflammatory bowel disease and arthritis. Another future direction is to investigate the potential applications of BPC157 in tissue engineering and regenerative medicine. Furthermore, research is needed to elucidate the exact mechanism of action of BPC157 and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, BPC157 is a peptide that has been extensively studied for its potential therapeutic applications in various fields. The synthesis of BPC157 involves the solid-phase peptide synthesis method, and the compound has been shown to promote tissue repair and wound healing. BPC157 has several advantages for lab experiments, but there are also some limitations to using BPC157 in lab experiments. There are several future directions for research on BPC157, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BPC157 has been extensively studied for its potential therapeutic applications in various fields, including wound healing, tissue repair, and gastrointestinal disorders. Studies have shown that BPC157 promotes angiogenesis, collagen synthesis, and cell proliferation, which are essential processes for tissue repair and wound healing. Furthermore, BPC157 has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory conditions.
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11(12-5-3-2-4-6-12)20-17(21)15-10-13-9-14(19)7-8-16(13)23-18(15)22/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCJNOYFOFPKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)

![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)
![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)

![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)
![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)

![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)

![1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)